Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution.
- Coupling of the pyridine ring with the oxadiazole and piperidine intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
- Ethyl 1-({3-[6-(piperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate
- Ethyl 1-({3-[6-(morpholin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate
Uniqueness: Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate is unique due to the presence of the azepane ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds with different ring structures.
Properties
IUPAC Name |
ethyl 1-[[3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-2-29-22(28)18-8-7-11-26(15-18)16-20-24-21(25-30-20)17-9-10-19(23-14-17)27-12-5-3-4-6-13-27/h9-10,14,18H,2-8,11-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJDECYMIUATSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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